3-Methylisoxazole-4-sulfinic acid
Description
Significance of Isoxazole (B147169) Core in Organic Synthesis and Chemical Biology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and organic synthesis. nih.gov Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide range of biologically active molecules. nih.gov Isoxazole derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govbeilstein-journals.org
The versatility of the isoxazole core is also evident in its presence in numerous commercially available drugs. nih.gov Examples include the anti-inflammatory drug valdecoxib, the antibiotic cloxacillin, and the endocrine agent danazol. axios-research.com The isoxazole moiety is also found in the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone. axios-research.com The development of novel synthetic strategies, such as 1,3-dipolar cycloaddition reactions, has further expanded the ability of chemists to create diverse and complex isoxazole-containing molecules. nih.govnih.gov This continuous innovation underscores the importance of the isoxazole core in the quest for new therapeutic agents and functional materials. nih.gov
Table 1: Examples of Bioactive Isoxazole Derivatives
| Compound Name | Therapeutic Area/Application |
|---|---|
| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) axios-research.com |
| Cloxacillin | Antibiotic axios-research.com |
| Danazol | Endocrine agent axios-research.com |
| Zonisamide | Anticonvulsant axios-research.com |
| Risperidone | Antipsychotic axios-research.com |
| Leflunomide (B1674699) | Immunosuppressant axios-research.com |
| Muscimol | Natural product with psychoactive properties |
Overview of Sulfinic Acids as Functional Groups in Organic Chemistry
Sulfinic acids are organosulfur oxoacids with the general structure RSO(OH). sigmaaldrich.comacs.org They are intermediate in oxidation state between thiols (RSH) and sulfonic acids (RSO₂OH). sigmaaldrich.comacs.org While often less stable than their sulfonic acid counterparts, sulfinic acids and their corresponding salts (sulfinates) are valuable intermediates in organic synthesis. sigmaaldrich.com
The synthesis of sulfinic acids can be achieved through various methods, including the reduction of sulfonyl chlorides, the reaction of Grignard reagents with sulfur dioxide, or the oxidation of thiols. sigmaaldrich.com One common approach involves the in-situ acidification of more stable sulfinate salts. sigmaaldrich.com Sulfinic acids are known for their reactivity and can undergo various transformations. For instance, they can be alkylated to form sulfones or sulfinate esters, and they can be oxidized to the corresponding sulfonic acids. sigmaaldrich.com Despite their utility, the inherent instability of many sulfinic acids, which can lead to disproportionation, often necessitates their generation and use in situ. sigmaaldrich.com
Table 2: General Properties and Reactivity of Sulfinic Acids
| Property | Description |
|---|---|
| Structure | RSO(OH), featuring a pyramidal sulfur atom. sigmaaldrich.comacs.org |
| Acidity | Generally more acidic than corresponding carboxylic acids (RCOOH). |
| Synthesis | Commonly prepared from sulfonyl chlorides (reduction) or Grignard reagents with SO₂. sigmaaldrich.com |
| Reactivity | Can be oxidized to sulfonic acids or alkylated to form sulfones and sulfinate esters. sigmaaldrich.com |
| Stability | Often unstable, prone to disproportionation into sulfonic acids and thiosulfonates. sigmaaldrich.com |
Positioning of 3-Methylisoxazole-4-sulfinic Acid within Contemporary Heterocyclic and Sulfur Chemistry Research
While extensive research exists on both isoxazoles and sulfinic acids individually, the specific compound 3-Methylisoxazole-4-sulfinic acid is not widely documented in readily available literature. However, its chemical structure suggests a significant potential role as a synthetic intermediate in medicinal and materials chemistry. Its positioning can be understood by examining related, well-characterized compounds.
The existence of 3-Methylisoxazole-4-carboxylic acid axios-research.comthermofisher.combldpharm.comresearchgate.net and various 3-Methylisoxazole-4-sulfonamides strongly implies the synthetic accessibility and utility of the 3-methylisoxazole-4-substituted framework. In drug discovery, the substitution of a carboxylic acid with a sulfinic acid or its derivatives is a common bioisosteric replacement strategy aimed at modulating a compound's physicochemical properties and biological activity.
Furthermore, research on the synthesis of 3,5-dimethylisoxazole-4-sulfonamides demonstrates that the sulfonyl functional group can be readily introduced onto the isoxazole ring. The corresponding sulfinic acid would be a logical precursor or intermediate in such synthetic pathways. Given the established biological importance of the isoxazole core, 3-Methylisoxazole-4-sulfinic acid is a prime candidate for use in the synthesis of novel compounds. It could serve as a key building block for creating libraries of new sulfonamides or other sulfur-containing isoxazole derivatives for biological screening. The connection of the closely related 3-Methylisoxazole-4-carboxylic acid to the immunosuppressive drug Leflunomide further highlights the pharmaceutical relevance of this particular substitution pattern on the isoxazole ring. axios-research.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-Methylisoxazole-4-sulfinic acid |
| Valdecoxib |
| Cloxacillin |
| Danazol |
| Zonisamide |
| Risperidone |
| Leflunomide |
| Muscimol |
| Ibotenic acid |
| Thiol |
| Sulfonic acid |
| 3-Methylisoxazole-4-carboxylic acid |
| 3-Methylisoxazole-4-sulfonamide |
Properties
Molecular Formula |
C4H5NO3S |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
3-methyl-1,2-oxazole-4-sulfinic acid |
InChI |
InChI=1S/C4H5NO3S/c1-3-4(9(6)7)2-8-5-3/h2H,1H3,(H,6,7) |
InChI Key |
MRZLIKDJOGKYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1S(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylisoxazole 4 Sulfinic Acid and Its Precursors
Direct Synthesis Approaches to the Sulfinic Acid Moiety
These methods involve the chemical modification of a 3-methylisoxazole (B1582632) core at the C-4 position to introduce the sulfinic acid group.
A plausible, though not extensively documented, method for the synthesis of 3-Methylisoxazole-4-sulfinic acid involves the controlled oxidation of a corresponding 3-methyl-4-thioisoxazole or a 3-methylisoxazole-4-thiol. The challenge in this approach lies in controlling the oxidation to stop at the sulfinic acid stage, as over-oxidation to the sulfonic acid is a common side reaction.
| Reactant | Oxidizing Agent | Product | Notes |
| 3-Methyl-4-(arylthio)isoxazole | m-CPBA (1 equiv.) | 3-Methyl-4-(arylsulfinyl)isoxazole | Intermediate sulfoxide |
| 3-Methyl-4-(arylthio)isoxazole | m-CPBA (2 equiv.) | 3-Methyl-4-(arylsulfonyl)isoxazole | Over-oxidation product |
| 3-Methylisoxazole-4-thiol | H₂O₂ | 3-Methylisoxazole-4-sulfinic acid | Requires careful control of reaction conditions |
This table represents a hypothetical reaction scheme based on standard organic chemistry principles, as direct literature examples for this specific transformation on the 3-methylisoxazole system are scarce.
A more common and reliable method for the preparation of sulfinic acids is the reduction of their corresponding sulfonyl halides or sulfonic acids. For the target molecule, this would involve the synthesis of 3-methylisoxazole-4-sulfonyl chloride, which can be achieved by chlorosulfonation of 3-methylisoxazole. The subsequent reduction of the sulfonyl chloride would yield the desired sulfinic acid. A variety of reducing agents can be employed for this transformation. Current time information in Bangalore, IN.
| Precursor | Reducing Agent | Product | Reference |
| 3-Methylisoxazole-4-sulfonyl chloride | Sodium sulfite (B76179) (Na₂SO₃) | 3-Methylisoxazole-4-sulfinic acid | stackexchange.com |
| 3-Methylisoxazole-4-sulfonyl chloride | Triphenylphosphine | 3-Methylisoxazole-4-thiol | stackexchange.com |
Note: While the general reduction of sulfonyl chlorides is well-established, specific conditions for the 3-methylisoxazole derivative may require optimization.
The reaction of an organometallic reagent with sulfur dioxide is a direct and efficient method for the formation of a sulfinate salt, which upon acidic workup yields the sulfinic acid. nih.gov This approach requires the generation of a 4-organometallic derivative of 3-methylisoxazole, such as a Grignard or an organolithium reagent. This can be achieved through metal-halogen exchange of a 4-halo-3-methylisoxazole.
Reaction Scheme:
Formation of the Organometallic Reagent: 4-Bromo-3-methylisoxazole can be treated with magnesium to form the Grignard reagent, 3-methylisoxazol-4-ylmagnesium bromide.
Reaction with Sulfur Dioxide: The Grignard reagent is then reacted with sulfur dioxide (SO₂), often using a surrogate like DABSO (DABCO bis(sulfur dioxide)) for easier handling, to form the magnesium sulfinate salt. youtube.comyoutube.com
Acidification: Subsequent treatment with an acid, such as hydrochloric acid, protonates the sulfinate salt to yield 3-Methylisoxazole-4-sulfinic acid. nih.gov
| Organometallic Reagent | SO₂ Source | Intermediate | Final Product |
| 3-Methylisoxazol-4-ylmagnesium bromide | SO₂ (gas) | Magnesium 3-methylisoxazole-4-sulfinate | 3-Methylisoxazole-4-sulfinic acid |
| 4-Lithio-3-methylisoxazole | DABSO | Lithium 3-methylisoxazole-4-sulfinate | 3-Methylisoxazole-4-sulfinic acid |
Isoxazole (B147169) Ring Formation Strategies Leading to 3-Methylisoxazole-4-sulfinic Acid Derivatives
These strategies involve constructing the isoxazole ring from acyclic precursors where one of the components already contains a sulfur-based functional group that can be readily converted to a sulfinic acid.
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne is a powerful tool for the synthesis of isoxazolines and isoxazoles, respectively. mdpi.comchempedia.infoorganic-chemistry.orgresearchgate.net To synthesize the target compound via this method, one could react acetonitrile (B52724) oxide (generated in situ from acetaldoxime) with an alkene or alkyne bearing a sulfinic acid precursor at the appropriate position. A vinyl sulfone, for instance, can serve as a stable precursor. youtube.com
Reaction Scheme: Acetonitrile oxide, generated from acetaldoxime (B92144) via oxidation, undergoes a [3+2] cycloaddition with a vinyl sulfone. The resulting isoxazoline (B3343090) can then be oxidized to the isoxazole, and the sulfone group can be subsequently reduced to the sulfinic acid.
| Nitrile Oxide | Dipolarophile | Initial Product | Final Product (after further steps) |
| Acetonitrile oxide | Phenyl vinyl sulfone | 3-Methyl-5-(phenylsulfonyl)isoxazoline | 3-Methylisoxazole-4-sulfinic acid |
This represents a multi-step synthetic sequence starting from a cycloaddition reaction.
A widely used method for the synthesis of the 3-methylisoxazole core involves the condensation of a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776), with hydroxylamine (B1172632). nih.govsphinxsai.com This reaction typically yields 3-methylisoxazol-5(4H)-one.
Reaction Scheme:
Isoxazole Formation: Ethyl acetoacetate reacts with hydroxylamine hydrochloride in the presence of a base to form 3-methylisoxazol-5(4H)-one.
Functionalization at C-4: The 4-position of the resulting isoxazolone is activated and can undergo various electrophilic substitution reactions. For instance, it can be halogenated (e.g., with N-bromosuccinimide) to introduce a handle for further functionalization.
Introduction of the Sulfinic Acid Group: The 4-bromo-3-methylisoxazol-5(4H)-one can be converted to the corresponding organometallic species and then reacted with sulfur dioxide as described in section 2.1.3. Alternatively, direct sulfonation at the 4-position followed by reduction could be explored.
| β-Dicarbonyl Compound | Amine | Initial Product | Subsequent Steps |
| Ethyl acetoacetate | Hydroxylamine hydrochloride | 3-Methylisoxazol-5(4H)-one | Halogenation at C-4, metal-halogen exchange, reaction with SO₂ |
Ring-Closing Metathesis for Isoxazole-Containing Sulfones from Sulfinic Acid Salts
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds. In the context of isoxazole-containing sulfones, a synthetic approach has been developed that utilizes sulfinic acid salts as key precursors. researchgate.net The general strategy involves the preparation of isoxazole-containing sulfonyl chlorides, which are then converted to the corresponding sulfinic acid salts. These salts are subsequently reacted to introduce diene functionalities, setting the stage for the RCM reaction.
A common method to obtain isoxazole-containing sulfonyl chlorides is through the reaction of sulfinic acid salts with phosphorus pentachloride. researchgate.net The sulfinic acid salts themselves can be synthesized by treating the corresponding halides with an equimolar amount of sodium sulfite in a water-alcohol solution. researchgate.net Once the diene-containing sulfone is assembled, a ruthenium-carbene catalyst is employed to facilitate the ring-closing metathesis, yielding the desired isoxazole-containing cyclic sulfones. researchgate.net This methodology provides a synthetic pathway to novel arylcyclopentenylsulfones incorporating the isoxazole moiety. researchgate.net
Functional Group Interconversions on the 3-Methylisoxazole Scaffold to Yield Sulfinic Acid
The direct introduction or modification of functional groups on the pre-formed 3-methylisoxazole ring is a common and versatile strategy for the synthesis of target molecules, including sulfinic acid derivatives.
Conversion of Halogenated Isoxazoles to Sulfinic Acid Derivatives
Halogenated isoxazoles serve as versatile intermediates in the synthesis of various derivatives. The halogen atom can be displaced or converted into other functional groups. For instance, the synthesis of isoxazole-containing sulfonyl chlorides, which are direct precursors to sulfinic acids, can be achieved from the corresponding halides. researchgate.net This transformation typically involves reaction with sodium sulfite, followed by treatment with an agent like phosphorus pentachloride to yield the sulfonyl chloride. researchgate.net
Transformations of Isoxazole Carboxylic Acid Derivatives to Sulfinic Acid Functionality
The carboxylic acid group and its derivatives on the isoxazole ring offer another avenue for the introduction of a sulfinic acid moiety. While direct conversion of a carboxylic acid to a sulfinic acid is not a standard transformation, the carboxylic acid can be a precursor to other functional groups that can then be converted to the desired sulfinic acid. For example, isoxazole-4-carboxylic acid derivatives can be key starting materials. nih.gov The synthesis of various substituted isoxazole-3-carboxylic acids has been reported, highlighting the importance of this functional group as a synthetic handle. nih.gov These carboxylic acid derivatives can be activated, for instance with EDC and DMAP, and coupled with other molecules, demonstrating their utility in building more complex structures. nih.gov
Strategies for Selective Introduction of the Sulfinic Acid at C-4 Position
Achieving regioselective functionalization of the isoxazole ring is crucial for the synthesis of specific isomers like 3-methylisoxazole-4-sulfinic acid. The introduction of a substituent at the C-4 position can be influenced by the existing groups on the ring and the reaction conditions. For instance, the synthesis of 3,5-dimethylisoxazole-4-sulfonamides demonstrates a method for introducing a sulfonamide group, a close relative of sulfinic acid, at the C-4 position. researchgate.net The synthesis of 4-tributylstannyl-3-methylisoxazole via a 1,3-dipolar cycloaddition followed by treatment with aqueous ammonia (B1221849) provides a C-4 functionalized intermediate that can potentially be converted to the sulfinic acid. elsevierpure.com
Novel Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on the development of efficient, environmentally friendly, and sustainable methods.
Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis) for Efficient Synthesis
Catalytic methods have revolutionized the synthesis of heterocyclic compounds, including isoxazoles. Transition metal catalysis, in particular, has played a significant role in the functionalization of the isoxazole skeleton. researchgate.net For example, palladium-catalyzed cross-coupling reactions of 4-tributylstannyl-3-methylisoxazole with other organic molecules have been demonstrated. elsevierpure.com Copper-catalyzed reactions have also been established for the synthesis of functionalized isoxazoles. researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, offers a green and metal-free alternative. youtube.comyoutube.com The synthesis of isoxazole derivatives has been achieved using organocatalysts like tartaric acid in aqueous media, promoting a green and efficient reaction. researchgate.net Proline-catalyzed reactions are another example of organocatalysis being applied in the synthesis of complex molecules. youtube.com These catalytic approaches often lead to high yields, cleaner reactions, and reduced waste, aligning with the principles of green chemistry. nih.govmdpi.comresearchgate.net The use of recyclable catalysts further enhances the sustainability of these synthetic routes. ias.ac.in
The development of one-pot, multi-component reactions is another strategy to improve efficiency and reduce environmental impact. nih.govdntb.gov.ua These reactions allow for the synthesis of complex molecules like 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones in a single step from simple starting materials, often under mild and environmentally benign conditions. nih.govnih.govdntb.gov.ua
Flow Chemistry and Mechanochemical Synthesis of Isoxazole Sulfinic Acids
Modern synthetic techniques like flow chemistry and mechanochemistry are being leveraged to improve the synthesis of isoxazole derivatives, offering advantages in terms of safety, efficiency, and sustainability.
Flow Chemistry: The synthesis of substituted isoxazoles can involve multiple steps, including oximation, chlorination, and cycloaddition, which are amenable to being telescoped into a continuous flow process. researchgate.net Flow chemistry offers superior control over reaction parameters, such as temperature and reaction time, which is particularly beneficial for managing exothermic reactions like chlorinations that are often required to produce sulfonyl chlorides or other chlorinated intermediates. researchgate.net This enhanced heat transfer minimizes the risk of thermal runaway and can improve selectivity. researchgate.net The synthesis of isoxazoles in flow has been demonstrated to capitalize on the ability to safely access high temperatures, which can accelerate reaction rates. researchgate.net While direct synthesis of isoxazole sulfinic acids in flow is not extensively documented, the technology is well-suited for the preparation of key precursors, such as hydroxamoyl chlorides and their subsequent cycloaddition reactions, which form the isoxazole core. researchgate.net
Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions by grinding solid reactants together, presents a green alternative to traditional solvent-based methods. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of isoxazole and isoxazoline derivatives, often proceeding without a catalyst or with a recyclable one. mdpi.comnih.govisef.net For instance, a one-pot, base-catalyzed tandem grinding process has been developed for producing 3,4,5-trisubstituted isoxazoles from 3,5-dimethyl-4-nitroisoxazole (B73060) and aromatic aldehydes. researchgate.net Another approach involves the in situ mechanochemical synthesis of nitrones followed by a 1,3-dipolar cycloaddition to yield fused isoxazoles. mdpi.com These solvent-free or low-solvent methods reduce waste and can simplify work-up procedures, aligning with the principles of green chemistry. isef.netias.ac.in The application of mechanochemistry could foreseeably be extended to the sulfonation of the isoxazole ring or the synthesis of its precursors.
Stereoselective and Regioselective Synthesis of 3-Methylisoxazole-4-sulfinic Acid
Achieving specific substitution patterns and stereochemistry is critical in the synthesis of complex molecules. For 3-methylisoxazole-4-sulfinic acid, both the placement of the methyl and sulfinic acid groups (regioselectivity) and the configuration at the chiral sulfur center (stereoselectivity) are important considerations.
Regioselective Synthesis: The synthesis of the isoxazole ring itself can be highly regioselective. One of the most common methods involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. The regiochemical outcome, determining whether a 3,4-, 3,5-, or other substitution pattern is formed, is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. organic-chemistry.orgnih.gov For example, 3,5-disubstituted isoxazoles can be obtained with high regioselectivity through a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes. organic-chemistry.org
Once the 3-methylisoxazole core is formed, the introduction of the sulfur functionality at the C4 position must also be regioselective. The sulfonyl chlorination of 3-substituted isoxazoles with chlorosulfonic acid has been shown to proceed regiospecifically, yielding the 4-sulfonyl chloride derivative. researchgate.net This selectivity is attributed to the electronic properties of the isoxazole ring directing the electrophilic substitution to the C4 position.
Stereoselective Synthesis: 3-Methylisoxazole-4-sulfinic acid possesses a stereogenic center at the sulfur atom, making stereoselective synthesis a key challenge for obtaining enantiomerically pure forms. General methods for the stereoselective synthesis of chiral sulfinyl compounds are applicable here. nih.gov These methods often rely on two main strategies:
Asymmetric Oxidation: The oxidation of a prochiral precursor, such as a 3-methylisoxazole-4-thiol, using a chiral oxidizing agent or catalyst can provide the sulfinic acid with high enantioselectivity. nih.gov
Resolution of Racemates or Diastereomers: Sulfinic acid esters (sulfinates) bearing a chiral alcohol auxiliary can be prepared. The resulting diastereomers can often be separated by chromatography or crystallization. Subsequent stereospecific cleavage of the auxiliary group yields the enantiomerically enriched sulfinic acid. nih.gov
The Julia-Kocienski olefination is a notable reaction that utilizes chiral sulfones, which are themselves often derived from chiral sulfinates, demonstrating the importance of stereocontrolled sulfur chemistry in complex molecule synthesis. researchgate.net The configurational stability of the sulfinyl group is a key feature that allows for the isolation and use of these chiral compounds in asymmetric synthesis. nih.gov
Table 1: Synthetic Methods for Isoxazole Derivatives
| Method | Description | Key Features | Reference(s) |
| Flow Chemistry | Telescoped multi-step synthesis (e.g., oximation, chlorination, cycloaddition) in a continuous flow reactor. | Enhanced safety for exothermic steps, precise control over reaction conditions, improved efficiency. | researchgate.net |
| Mechanochemistry | Solvent-free or low-solvent synthesis via grinding of solid reactants. | Environmentally friendly ("green"), reduced waste, simplified work-up, catalyst-free options. | mdpi.comresearchgate.netnih.govisef.net |
| [3+2] Cycloaddition | Reaction of a nitrile oxide with an alkyne or alkene to form the isoxazole ring. | High regioselectivity possible, versatile for various substitution patterns. | organic-chemistry.orgnih.gov |
| Sulfonyl Chlorination | Introduction of a sulfonyl chloride group onto the isoxazole ring using chlorosulfonic acid. | Regiospecific for the C4 position in many 3-substituted isoxazoles. | researchgate.net |
Reactivity and Reaction Mechanisms of 3 Methylisoxazole 4 Sulfinic Acid
Reactions at the Sulfinic Acid Moiety
The sulfinic acid group is a versatile functional group that can undergo oxidation, reduction, and condensation reactions, providing access to a range of other sulfur-containing compounds.
Oxidation Pathways to Sulfonic Acids and Sulfonyl Derivatives
Sulfinic acids are readily oxidized to the corresponding sulfonic acids. This transformation can be achieved using various oxidizing agents. For instance, treatment of a sulfinic acid with a strong oxidizing agent like potassium permanganate (B83412) or hydrogen peroxide typically yields the sulfonic acid. nih.gov In a biological context, the oxidation of cysteine-derived sulfenic acids can lead to the formation of sulfinic and subsequently sulfonic acids. orgsyn.orgsigmaaldrich.com
The sulfonic acid can then be converted to the corresponding sulfonyl chloride, a more reactive species, by treatment with reagents such as thionyl chloride or phosphorus pentachloride. sigmaaldrich.com For example, methanesulfonyl chloride can be prepared from methanesulfonic acid using thionyl chloride. sigmaaldrich.com This conversion is crucial for the subsequent synthesis of sulfonamides and sulfonate esters. A commercially available analog, 5-methyl-4-isoxazolesulfonyl chloride, highlights the accessibility of such intermediates. google.com
Table 1: Key Oxidation Products and Intermediates
| Compound Name | Structure |
|---|---|
| 3-Methylisoxazole-4-sulfinic acid | |
| 3-Methylisoxazole-4-sulfonic acid |
Reduction Reactions to Thiols or Sulfides
The reduction of sulfinic acids to the corresponding thiols is a less common transformation compared to their oxidation. Generally, the reduction of sulfur-oxygen bonds requires potent reducing agents. While specific methods for the direct reduction of 3-Methylisoxazole-4-sulfinic acid to 3-Methylisoxazole-4-thiol are not detailed in the available literature, general methods for the reduction of sulfonic acids and their derivatives to thiols are known. For instance, a patented process describes the reduction of aromatic sulfonic acids to thiols using carbon monoxide in the presence of a rhodium carbonyl catalyst at elevated temperature and pressure. diva-portal.org It is plausible that similar reductive conditions could be adapted for the corresponding sulfinic acid, or more likely, its more stable sulfonic acid derivative. The synthesis of aromatic thiols is a key step in the preparation of various ligands and functional materials. researchgate.net
Condensation Reactions Leading to Sulfonamides or Sulfonates
A significant application of sulfinic acids, often via their more reactive sulfonyl chloride derivatives, is the synthesis of sulfonamides and sulfonate esters through condensation reactions with amines and alcohols, respectively.
The synthesis of novel 5-substituted-3-methylisoxazole-4-sulfonamides has been reported, starting from 3,5-dimethylisoxazole (B1293586). nih.gov This methodology involves the generation of a 3,5-dimethylisoxazole-4-sulfonamide, which can then be further functionalized. This suggests a viable route to a variety of sulfonamide derivatives based on the 3-methylisoxazole-4-sulfonyl core. The synthesis of isoxazolo[5,4-b]pyridine (B12869864) sulfonamides has also been achieved through the reaction of 3-aminoisoxazolo[5,4-b]pyridine with various aryl sulfonyl chlorides. nih.gov
The general procedure for the formation of a sulfonamide from a sulfonyl chloride involves the reaction with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme for Sulfonamide Formation:
R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻
Similarly, sulfonate esters can be prepared by the reaction of the sulfonyl chloride with an alcohol in the presence of a base. These condensation reactions are fundamental in medicinal chemistry for the synthesis of compounds with a wide range of biological activities.
Addition Reactions and Radical Chemistry of the Sulfinic Acid Group
While addition reactions directly involving the sulfinic acid group of 3-Methylisoxazole-4-sulfinic acid are not extensively documented, the formation of related isoxazole (B147169) structures through addition reactions is known. For example, 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones can be synthesized via the reaction of an aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride. researchgate.netwsu.edu
The radical chemistry of sulfinic acids has been a subject of interest, particularly their role as precursors to sulfonyl radicals. However, detailed studies on the radical reactions of 3-Methylisoxazole-4-sulfinic acid are not available. In a related context, the reaction of thiols with certain reagents can produce a sulfinic acid intermediate that triggers further intramolecular reactions. reddit.com
Reactivity of the Isoxazole Ring in the Presence of the Sulfinic Acid Group
The electronic nature of the sulfinic acid substituent influences the reactivity of the isoxazole ring, particularly in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns on the Isoxazole Ring
Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. In the case of isoxazole, the 4-position is known to be the most favorable site for electrophilic attack. nih.gov This is supported by the synthesis of various 4-substituted isoxazoles. beilstein-journals.orgbeilstein-journals.orgnih.govelsevierpure.comnih.gov For instance, 4-iodoisoxazoles can be prepared and subsequently used in cross-coupling reactions to introduce a variety of substituents. beilstein-journals.org
However, in 3-Methylisoxazole-4-sulfinic acid, the 4-position is already occupied. Therefore, any further electrophilic substitution would have to occur at one of the other available positions on the ring (C5) or on the methyl group. The sulfinic acid group, being an electron-withdrawing group, is expected to deactivate the isoxazole ring towards electrophilic attack. In benzene (B151609) systems, such deactivating groups typically direct incoming electrophiles to the meta position. The directing effect of a sulfonyl-containing group at the 4-position of an isoxazole ring on further substitution is not explicitly detailed in the reviewed literature. However, it is plausible that the deactivating nature of the sulfinic acid group would make further electrophilic substitution on the isoxazole ring challenging. Functionalization at the 5-position might be achievable, as demonstrated by the synthesis of 5-substituted 3-methylisoxazole-4-sulfonamides, although this was achieved through a multi-step synthesis starting from 3,5-dimethylisoxazole rather than by direct electrophilic substitution. nih.gov The synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate from a 4-nitro precursor also indicates that the 5-position is accessible for functionalization.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 3-Methylisoxazole-4-sulfinic acid |
| 3-Methylisoxazole-4-sulfonic acid |
| 3-Methylisoxazole-4-sulfonyl chloride |
| 3-Methylisoxazole-4-thiol |
| 3,5-dimethylisoxazole |
| 3,5-dimethylisoxazole-4-sulfonamide |
| 3-aminoisoxazolo[5,4-b]pyridine |
| 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one |
| 4-iodoisoxazoles |
| 5-methyl-4-isoxazolesulfonyl chloride |
| 5-substituted 3-methylisoxazole-4-sulfonamides |
| isoxazolo[5,4-b]pyridine sulfonamides |
| methanesulfonic acid |
| methanesulfonyl chloride |
| methyl 4-amino-3-methoxyisoxazole-5-carboxylate |
| potassium permanganate |
| hydrogen peroxide |
| thionyl chloride |
| phosphorus pentachloride |
| carbon monoxide |
| rhodium carbonyl |
| ethyl acetoacetate |
Reactivity of the Methyl Group at C-3
The methyl group at the C-3 position of the isoxazole ring possesses a distinct reactivity due to the electron-withdrawing nature of the adjacent heterocyclic ring.
The protons of the C-3 methyl group are acidic and can be removed by a strong base to form a carbanion. clockss.org This activation is the key step for subsequent functionalization reactions. The resulting carbanion is a potent nucleophile that can react with various electrophiles.
A plausible mechanism for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones involves the activation of the methyl group of a precursor like ethyl acetoacetate. nih.gov The activated methylene group then engages in condensation. While this is a synthesis of the ring itself, the principle of activating a methyl/methylene group adjacent to a carbonyl (which is electronically similar to the isoxazole ring) is analogous.
Once activated via deprotonation, the C-3 methyl group can participate in various carbon-carbon bond-forming reactions.
Condensation Reactions: The nucleophilic carbanion generated from the C-3 methyl group can undergo condensation reactions with electrophiles such as aldehydes and ketones. A greener protocol for synthesizing 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones involves a Knoevenagel-type condensation between an aldehyde and the activated methylene of an isoxazolone precursor. nih.gov This highlights the synthetic utility of such condensation reactions.
Coupling Reactions: Modern cross-coupling reactions are powerful tools for C-C bond formation. While direct examples involving 3-Methylisoxazole-4-sulfinic acid are scarce, the principles of reactions like the Suzuki-Miyaura coupling are broadly applicable. youtube.com In a typical Suzuki reaction, an organoboron compound is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comillinois.edu It is conceivable that the C-3 methyl group could be halogenated and then used as a coupling partner in such reactions to introduce new aryl or alkyl substituents.
Mechanistic Investigations of Key Reactions
Understanding the precise mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic methodologies. Computational chemistry has emerged as a powerful tool for elucidating these complex pathways.
Ring Decomposition and Rearrangement: Density functional theory (DFT) and ab initio calculations have been employed to investigate the thermal decomposition of isoxazole. These studies evaluated the relative energies of transition states and equilibrium structures, indicating that the major products, CO and CH₃CN, are likely formed via a pathway involving an initial rearrangement to NCCH₂CHO, which was found to have a lower activation barrier than previously proposed mechanisms. acs.org
| Reaction Pathway | Activation Energy (kcal/mol) | Note |
|---|---|---|
| isoxazole → NCCH₂CHO → CH₃CN + CO | Lower Barrier | Proposed as main unimolecular channel acs.org |
| isoxazole → ... → HCN + H₂CCO | Higher Barrier | Likely responsible for minor products acs.org |
Table 2: Comparison of calculated activation barriers for isoxazole thermal decomposition pathways. acs.org
Base-Promoted Ring Opening: Quantum mechanical calculations have been performed on the model system of isoxazole reacting with formate (B1220265) to elucidate the mechanism of base-catalyzed ring opening. The calculations helped to analyze the transition state and investigate the effects of catalyst orientation and solvation on the reaction rate. acs.org These theoretical models provide insight into how enzymes or antibodies could catalyze such reactions with high efficiency. acs.org
Binding Mechanisms: Computational studies have also been used to understand the interaction of isoxazole-containing drugs with biological targets or materials. For example, DFT calculations were used to investigate the adsorption and binding mechanism of sulfamethoxazole, a sulfonamide antibiotic containing a 3-methylisoxazole (B1582632) ring, on gold nanoparticles. The study identified that the molecule preferentially binds to gold via the nitrogen atom of the methylisoxazole ring. acs.org Such studies are crucial for the development of new drug delivery systems and sensors.
Kinetic Studies and Reaction Rate Analysis
Detailed kinetic studies and specific reaction rate analyses for 3-Methylisoxazole-4-sulfinic acid are not extensively documented in publicly available scientific literature. However, the reactivity of the isoxazole ring and the behavior of sulfinic acids in general provide a basis for understanding its potential kinetic profile.
Reductive cleavage of the N-O bond is a known reaction pathway for isoxazoles, often facilitated by metal carbonyls or other reducing agents. researchgate.netnih.govrsc.org The rate of such a reaction for 3-Methylisoxazole-4-sulfinic acid would be influenced by the electron-withdrawing nature of the 4-sulfinic acid group, which could affect the electron density around the N-O bond.
General studies on the synthesis of variously substituted isoxazoles indicate that the reaction rates can be influenced by factors such as the nature of the substituents, the solvent, and the catalyst used. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles, electron-withdrawing substituents on the precursors have been observed to affect the reaction yields, which is indirectly related to reaction rates. beilstein-journals.org
| Reaction Type | Influencing Factors | Anticipated Effect on Reaction Rate |
| Isoxazole Ring Opening | Presence of 3-methyl group | Potential decrease in rate compared to unsubstituted isoxazole nih.gov |
| Reductive Cleavage | Metal catalysts, reducing agents | Significant rate enhancement researchgate.netnih.govrsc.org |
| Electrophilic Substitution | Electron-withdrawing nature of the sulfinic acid group | Deactivation of the ring, leading to a slower rate |
| Nucleophilic Substitution | Electron-withdrawing nature of the sulfinic acid group | Activation of the ring, leading to a faster rate |
This table presents expected trends based on general chemical principles and data from related compounds, as specific kinetic data for 3-Methylisoxazole-4-sulfinic acid is not available.
Role of the Sulfinic Acid Group in Directing Isoxazole Reactivity
The sulfinic acid group (-SO₂H) at the 4-position of the 3-methylisoxazole ring plays a crucial role in directing the molecule's reactivity. Its influence stems from its electronic properties and its ability to participate in various chemical transformations.
Electronic Effects:
The sulfinic acid group is generally considered to be electron-withdrawing. This property has a significant impact on the electron density distribution within the isoxazole ring. The withdrawal of electron density can deactivate the ring towards electrophilic attack. Conversely, this deactivation makes the ring more susceptible to nucleophilic attack. Therefore, the sulfinic acid group is expected to direct incoming nucleophiles to the isoxazole ring.
Directing Effects in Substitution Reactions:
In electrophilic aromatic substitution reactions, the sulfinic acid group would act as a deactivating group, making substitutions on the isoxazole ring less favorable. masterorganicchemistry.com If a reaction were to occur, the position of substitution would be influenced by the combined directing effects of the methyl and sulfinic acid groups.
For nucleophilic substitution reactions, the electron-withdrawing nature of the sulfinic acid group would activate the isoxazole ring. This could facilitate the displacement of a leaving group at an adjacent position or promote ring-opening reactions initiated by a nucleophile.
Participation in Ring Cleavage Reactions:
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical first step in structural analysis, providing an exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the compound's elemental composition and molecular formula. For 3-Methylisoxazole-4-sulfinic acid (C₄H₅NO₃S), HRMS would confirm this formula by matching the experimentally observed mass to the theoretical exact mass with a very low margin of error, typically in the parts-per-million (ppm) range. nih.govnih.gov
Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum under electron impact or other ionization techniques provide a roadmap of the molecule's structure. While specific data for 3-Methylisoxazole-4-sulfinic acid is not publicly documented, predictable fragmentation pathways can be inferred based on the known behavior of isoxazoles and sulfinic acids.
Key expected fragmentation patterns would likely include:
Loss of the Sulfinic Acid Moiety: Cleavage of the C-S bond could lead to the loss of SO₂H (Δm = 65 Da) or SO₂ (Δm = 64 Da), yielding a fragment corresponding to the 3-methylisoxazole (B1582632) cation.
Isoxazole (B147169) Ring Opening: Isoxazole rings are known to undergo characteristic ring-opening fragmentation. acs.orgrsc.org This can involve the cleavage of the weak N-O bond, followed by a series of rearrangements and loss of small neutral molecules like CO, HCN, or acetonitrile (B52724), providing further structural confirmation.
Loss of Methyl Group: Fragmentation involving the loss of a methyl radical (CH₃, Δm = 15 Da) is also a plausible pathway.
Analyzing these fragments allows for a piece-by-piece reconstruction of the molecular puzzle, corroborating the structure proposed by other spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of a molecule in solution.
A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for full structural assignment. acs.orgnih.govyoutube.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons (C-CH₃), the sulfinic acid proton (S-OH), and the isoxazole ring proton (C5-H). The chemical shifts of these protons provide information about their local electronic environment.
¹³C NMR: The carbon NMR spectrum should reveal four unique carbon signals: the methyl carbon, and the three distinct carbons of the isoxazole ring (C3, C4, and C5).
2D NMR: Two-dimensional techniques are essential for establishing the connectivity between these atoms. nih.gov
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, significant J-coupling is primarily expected between protons on the same carbon (geminal) or adjacent carbons (vicinal), though none are present on the isoxazole ring itself.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would definitively link the proton signals to their respective carbon atoms (e.g., C5-H to C5, and CH₃ protons to the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for mapping the molecular skeleton by showing correlations between protons and carbons over two or three bonds. nih.gov For instance, the methyl protons would show an HMBC correlation to C3 of the isoxazole ring, and the C5-H proton would show correlations to C3 and C4, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is critical for stereochemical assignments in more complex molecules. nih.gov For 3-Methylisoxazole-4-sulfinic acid, NOESY could show through-space correlation between the C5-H and the methyl protons, further confirming their relative positions on the ring.
A summary of predicted NMR data is presented in the table below.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| CH₃ | 2.0 - 2.5 | 10 - 15 | C3, C4 |
| C3 | - | 155 - 165 | - |
| C4 | - | 100 - 110 | - |
| C5-H | 8.0 - 8.5 | 150 - 160 | C3, C4 |
| SO₂OH | 5.0 - 9.0 (variable) | - | C4 |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary based on solvent and experimental conditions.
Solid-State NMR (ssNMR) is a powerful technique for studying molecules in their crystalline form, providing insights into polymorphism, hydration states, and molecular dynamics in the solid phase. youtube.com For 3-Methylisoxazole-4-sulfinic acid, ssNMR could be particularly informative. koreascience.kr
By analyzing the chemical shifts and quadrupolar coupling constants, one can differentiate between various crystalline forms (polymorphs) or hydrates. acs.org ¹³C and ¹H MAS (Magic Angle Spinning) NMR would reveal differences in the local environment of each atom in different crystal packing arrangements.
Furthermore, ³³S ssNMR, although challenging due to the low natural abundance and quadrupolar nature of the ³³S isotope, could provide direct information about the electronic environment and symmetry of the sulfur atom in the sulfinic acid group. nih.govyoutube.com Such studies are crucial for understanding the solid-state properties that can impact the stability and behavior of the compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of 3-Methylisoxazole-4-sulfinic acid would be dominated by bands corresponding to its two key moieties.
Sulfinic Acid Group:
O-H Stretch: A broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic or sulfinic acid dimer. mdpi.com
S=O Stretch: A strong, characteristic stretching vibration for the sulfinyl group (S=O) is anticipated around 1050-1150 cm⁻¹. cdnsciencepub.com Its exact position can be sensitive to hydrogen bonding.
S-O Stretch: The single bond S-O stretch typically appears in the 800-950 cm⁻¹ region.
Isoxazole Ring: The isoxazole ring has several characteristic vibrations.
C=N Stretch: Typically observed in the 1580-1650 cm⁻¹ range.
Ring Stretching Modes (C=C, C-O): Multiple bands between 1300-1500 cm⁻¹ are characteristic of the isoxazole ring skeleton.
C-H Bending: Out-of-plane and in-plane bending vibrations for the C5-H bond would also be present.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| -OH (Sulfinic Acid) | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |
| S=O | S=O stretch | 1050 - 1150 | Strong |
| S-O | S-O stretch | 800 - 950 | Medium |
| C=N (Isoxazole) | C=N stretch | 1580 - 1650 | Medium-Strong |
| Isoxazole Ring | Ring stretches | 1300 - 1500 | Multiple, Medium |
| C-H (Methyl) | C-H stretches | 2850 - 3000 | Medium |
Vibrational spectroscopy is highly sensitive to intermolecular forces, especially hydrogen bonding. nih.gov In the solid state or in concentrated solutions, sulfinic acids, much like carboxylic acids, are expected to form strong intermolecular hydrogen-bonded dimers. mdpi.comwikipedia.org
This interaction is readily observable in the IR spectrum. uoregon.edu The O-H stretching vibration of a free (non-hydrogen-bonded) sulfinic acid would be a relatively sharp peak above 3500 cm⁻¹. The presence of a very broad band shifted to a much lower frequency (e.g., 2500-3300 cm⁻¹) is strong evidence for hydrogen bonding. mdpi.com Concurrently, the S=O stretching frequency may shift to a lower wavenumber upon hydrogen bonding, as the oxygen atom acts as a hydrogen bond acceptor, weakening the S=O double bond. The analysis of these shifts provides direct insight into the supramolecular structure and interactions governing the compound's physical properties. acs.org
X-ray Crystallography for Solid-State Structure and Supramolecular Interactions
While specific X-ray crystallographic data for 3-Methylisoxazole-4-sulfinic acid is not publicly available, analysis of closely related isoxazole and sulfonic/sulfinic acid structures allows for a detailed and predictive understanding of its solid-state properties. researchgate.netacs.org X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information on bond lengths, bond angles, and the conformation of the molecule. rsc.orgresearchgate.net
In the solid state, 3-Methylisoxazole-4-sulfinic acid can theoretically exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. google.com For this compound, tautomerism can involve both the sulfinic acid group and the isoxazole ring.
The sulfinic acid moiety (R-SO₂H) itself can exist in equilibrium with its less stable tautomer, a sulfone form. Furthermore, theoretical studies on isoxazolone derivatives, which are structurally related to the isoxazole core, indicate that prototropic tautomerism involving the ring is a key consideration. nih.govresearchgate.netnih.gov Computational studies using Density Functional Theory (DFT) on similar heterocyclic systems have shown that C-H tautomers are often the most energetically favored, though the presence of polar solvents or specific substituents can alter the relative stability of N-H and O-H tautomers. nih.gov For instance, in some 5-amino-3-methyl-isoxazole derivatives, the exocyclic amino group can exhibit imine-like character, indicative of a tautomeric equilibrium. nih.gov
The conformation in the crystalline state would be the one that minimizes steric hindrance while maximizing favorable intermolecular interactions. The orientation of the sulfinic acid group relative to the plane of the isoxazole ring is a key conformational parameter.
Table 1: Predicted Tautomeric Forms of the Isoxazole Ring This table is based on general tautomeric principles observed in related isoxazole compounds.
| Tautomer Type | Description | Predicted Relative Stability |
| C-H Tautomer | The standard 3-methylisoxazole ring structure. | Likely the most stable form in the gas phase. nih.gov |
| N-H Tautomer | A proton shift to the ring nitrogen, creating an imino group. | Potentially stabilized by intermolecular hydrogen bonding. nih.govresearchgate.net |
| O-H Tautomer | A proton shift from the methyl group to the ring oxygen. | Generally less stable than C-H and N-H forms. nih.gov |
Hydrogen Bonding: The sulfinic acid group is a potent hydrogen bond donor (from the O-H group) and acceptor (at the oxygen atoms). This would lead to strong O-H···O hydrogen bonds, likely forming dimeric motifs or extended chains, which are common in carboxylic and sulfonic acids. acs.org The nitrogen atom of the isoxazole ring serves as an additional hydrogen bond acceptor site. researchgate.netrsc.org Weaker C-H···O interactions, where hydrogen atoms from the methyl group or the isoxazole ring interact with oxygen atoms of the sulfinic acid group on neighboring molecules, are also anticipated to contribute to the stability of the crystal lattice. researchgate.net
π-π Stacking: Aromatic and heteroaromatic rings often engage in π-π stacking interactions to stabilize their packing in the solid state. mdpi.comresearchgate.net The electron-rich isoxazole rings can stack in an offset parallel or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. oup.comrsc.org The nature of these interactions can be influenced by the dipole moment of the isoxazole ring. oup.com
Dipole-Dipole Interactions: The inherent polarity of both the isoxazole ring and the sulfinic acid group will result in significant dipole-dipole interactions, further influencing the molecular alignment within the crystal. libretexts.orglibretexts.org
Table 2: Summary of Predicted Intermolecular Interactions
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Predicted Significance |
| Strong Hydrogen Bond | Sulfinic Acid (O-H) | Sulfinic Acid (S=O) | High (Primary packing driver) acs.org |
| Hydrogen Bond | Sulfinic Acid (O-H) | Isoxazole Ring (N) | Moderate |
| Weak Hydrogen Bond | Ring/Methyl (C-H) | Sulfinic Acid (S=O) | Low to Moderate researchgate.net |
| π-π Stacking | Isoxazole Ring (π-system) | Isoxazole Ring (π-system) | Moderate oup.comrsc.org |
| Dipole-Dipole | Polar functional groups | Polar functional groups | High |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. For 3-Methylisoxazole-4-sulfinic acid, the isoxazole ring constitutes the primary chromophore. The UV-Vis spectrum is expected to display absorption bands corresponding to electronic transitions within this conjugated system.
The principal transitions anticipated are:
π→π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the isoxazole ring.
n→π* Transitions: These lower-intensity absorptions occur when a non-bonding electron (e.g., from the lone pairs on the oxygen or nitrogen atoms of the ring) is promoted to a π* antibonding orbital.
The position (λmax) and intensity (ε) of these absorption bands are sensitive to the molecular environment, including the solvent and the nature of substituents. The sulfinic acid group, while not part of the primary conjugated system, can influence the electronic transitions through inductive effects. While specific experimental data for this compound is not available, data for related compounds like 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid confirms absorptions in the UV region. spectrabase.com
Table 3: Predicted Electronic Transitions for 3-Methylisoxazole-4-sulfinic acid
| Transition Type | Chromophore | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
| π→π | Isoxazole C=C-N=O System | π → π | < 250 nm | High |
| n→π | Isoxazole N and O atoms | n → π | > 250 nm | Low |
Synthetic Applications and Derivatives of 3 Methylisoxazole 4 Sulfinic Acid
As a Building Block in Complex Molecule Synthesis
The isoxazole (B147169) ring is a valuable heterocycle in medicinal chemistry and materials science due to its diverse biological activities and unique structural properties. While numerous isoxazole derivatives have been synthesized and utilized, specific applications of 3-Methylisoxazole-4-sulfinic acid as a foundational element in the construction of more complex molecular frameworks are not well-documented.
Preparation of Chiral Isoxazole Derivatives for Asymmetric Synthesis
The synthesis of chiral molecules is of paramount importance in drug discovery and development. While asymmetric synthesis strategies have been developed for various isoxazole derivatives, there is currently no available research demonstrating the use of 3-Methylisoxazole-4-sulfinic acid as a starting material or intermediate in the preparation of chiral isoxazole derivatives for asymmetric synthesis. General methods for obtaining chiral isoxazoles often involve cycloaddition reactions or the use of chiral auxiliaries, but the specific role of the 3-methylisoxazole-4-sulfinic acid moiety in these processes has not been explored.
Incorporation into Macrocyclic Architectures (e.g., Calixarenes)
Macrocyclic compounds, such as calixarenes, are of significant interest for their host-guest chemistry and potential applications in sensing and catalysis. The incorporation of heterocyclic units into these structures can modulate their properties. However, a review of the current scientific literature reveals no instances of 3-Methylisoxazole-4-sulfinic acid being incorporated into macrocyclic architectures like calixarenes.
Formation of Hybrid Scaffolds with Other Heterocycles
The combination of different heterocyclic rings into a single hybrid molecule is a common strategy in drug design to access novel chemical space and biological activities. While the synthesis of hybrid molecules containing isoxazole cores linked to other heterocycles is an active area of research, there are no specific examples in the literature that utilize 3-Methylisoxazole-4-sulfinic acid as a building block for creating such hybrid scaffolds.
Development of New Reagents and Catalysts
The unique electronic and structural features of the isoxazole ring suggest that its derivatives could serve as precursors for new reagents and catalysts.
Use as a Precursor for Organocatalysts or Ligands in Metal Catalysis
Organocatalysis and metal catalysis are powerful tools in modern organic synthesis. The development of novel catalysts and ligands is crucial for advancing these fields. At present, there is no scientific literature describing the use of 3-Methylisoxazole-4-sulfinic acid as a precursor for the synthesis of organocatalysts or as a ligand for metal-catalyzed reactions.
Derivatives as Redox-Active Reagents
The potential for isoxazole derivatives to act as redox-active reagents is an intriguing area of study. However, there is no information available to suggest that derivatives of 3-Methylisoxazole-4-sulfinic acid have been investigated or developed for use as redox-active reagents.
Synthesis of Analogues and Prodrugs for Pre-clinical Research
The chemical scaffold of 3-methylisoxazole-4-sulfinic acid, known pharmacologically as teriflunomide (B560168) or A77 1726, has been the subject of extensive research to understand its biological activity and develop novel analogues. Teriflunomide is the active metabolite of the prodrug leflunomide (B1674699), which undergoes in vivo metabolic activation to exert its effects. nih.govresearchgate.net This activation involves the opening of the isoxazole ring, a critical step that informs much of the strategy around the synthesis of its derivatives. researchgate.net The primary mechanism of action for teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. nih.govnih.gov This inhibition has a cytostatic effect on rapidly proliferating cells like activated lymphocytes, making it a key target for immunomodulatory drugs. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies on Derivatives
The primary mechanism of teriflunomide is the reversible inhibition of the DHODH enzyme, which curtails the proliferation of activated T and B cells by limiting the pyrimidine (B1678525) supply needed for DNA synthesis. nih.govnih.gov Beyond this, research has shown that A77 1726 can modulate other inflammatory pathways. For instance, it enhances the production of the anti-inflammatory cytokine IL-1 receptor antagonist (IL-1Ra) in human synovial fibroblasts and articular chondrocytes, particularly in the presence of pro-inflammatory cytokines like IL-1β. nih.gov
A pivotal aspect of the SAR for this class of compounds relates to the isoxazole ring itself. The prodrug, leflunomide, is converted to its active metabolite, teriflunomide (A77 1726), through the opening of this ring. researchgate.net In vitro studies have demonstrated that substitution at the C-3 position of the isoxazole ring is a critical determinant of this metabolic conversion. A key experiment involved the synthesis of 3-methylleflunomide, an analogue with a methyl group at the C-3 position. This modification rendered the compound resistant to the necessary ring-opening in various biological media, including plasma, blood, and liver microsomes. nih.gov This finding underscores that an unsubstituted C-3 proton is essential for the bioactivation process, making it a crucial data point for the design of prodrugs in this family.
| Structural Feature | Modification | Impact on Activity/Metabolism | Reference |
|---|---|---|---|
| Core Mechanism | N/A | Inhibition of dihydroorotate dehydrogenase (DHODH), blocking de novo pyrimidine synthesis. | nih.govnih.gov |
| Inflammatory Cytokine Modulation | N/A | Enhances production of IL-1 receptor antagonist (IL-1Ra) in joint cells. | nih.gov |
| Isoxazole Ring C-3 Position | Substitution of C3-H with a methyl group (3-methylleflunomide). | Prevents metabolic isoxazole ring opening to the active metabolite A77 1726. | nih.gov |
| Isoxazole Ring | Ring opening (metabolic transformation). | Converts the prodrug (leflunomide) into the active metabolite (teriflunomide). | researchgate.net |
Modification of Sulfinic Acid to Sulfonyl, Sulfonamido, or Other Sulfur-Containing Functionalities
The sulfinic acid group is a key functional moiety in many biologically active compounds, but it can be synthetically challenging to handle. Modifications of this group to more stable functionalities like sulfones or sulfonamides are common strategies in medicinal chemistry to improve pharmacokinetic properties or explore new interactions with biological targets. While direct modification of 3-methylisoxazole-4-sulfinic acid is not widely reported, general synthetic methodologies for these transformations are well-established and applicable to the isoxazole scaffold.
A common approach to synthesizing sulfonamides involves the conversion of a precursor to a sulfonyl chloride, which then reacts with an amine. nih.gov For instance, isoxazole-containing systems can be subjected to sulfonyl chlorination, and the resulting sulfonyl chlorides can be reacted with various aliphatic or aromatic amines to produce a library of sulfonamide derivatives. nih.gov
Another modern synthetic strategy employs sulfonyl fluorides as stable and versatile intermediates. Calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective Lewis acid for activating sulfonyl fluorides, enabling their reaction with a broad range of primary and secondary amines to form sulfonamides in good yields. nih.gov This method is notable for its ability to couple sterically and electronically diverse substrates. nih.gov Such a method could be applied to a sulfonyl fluoride (B91410) analogue of the target compound to generate a diverse set of sulfonamido derivatives for preclinical screening.
Modifications on the Isoxazole Ring (e.g., at C-3 or C-5)
Modifications to the isoxazole ring are central to the development of analogues, as the ring is not merely a structural scaffold but a key participant in the mechanism of action of the prodrug leflunomide. The metabolic conversion of leflunomide to its active form, teriflunomide (A77 1726), proceeds through a unique N-O bond cleavage in the isoxazole ring. researchgate.netnih.gov
The C-3 position of the isoxazole is particularly critical. Research has shown that the presence of a hydrogen atom at this position is a prerequisite for the metabolic ring scission. nih.gov The synthesis and analysis of 3-methylleflunomide, which contains a methyl group at the C-3 position, demonstrated that this analogue was resistant to the ring-opening process. nih.gov This highlights that modifications at the C-3 position can be used to block the formation of the active metabolite, a strategy that could be employed to create control compounds for research or to design drugs with different metabolic profiles.
While specific modifications at the C-5 position of 3-methylisoxazole-4-sulfinic acid are not detailed in the provided context, general synthetic methods allow for the construction of variously substituted isoxazoles. The synthesis of isoxazoles often involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or through 1,3-dipolar cycloaddition of nitrile oxides. nih.govyoutube.com These methods allow for the introduction of different substituents at the C-3 and C-5 positions, enabling the synthesis of a wide array of analogues for further study. nih.gov
Role in Materials Science (if applicable)
While primarily known for its pharmacological applications, the chemical structure of 3-methylisoxazole-4-sulfinic acid (teriflunomide) and its parent compound leflunomide have been explored for applications in materials science, particularly in the development of drug delivery systems.
Integration into Polymeric Materials or Functional Coatings
A significant application in materials science involves the integration of teriflunomide into polymeric matrices for sustained drug release. One study successfully incorporated teriflunomide into nanofibrous patches fabricated from poly(ε-caprolactone) (PCL) via electrospinning. mdpi.com The research investigated how different drug concentrations (10, 20, and 30 wt%) affected the properties of the PCL nanofibers. Characterization using techniques such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) showed that the drug was incorporated in an amorphous state and formed significant molecular interactions with the PCL matrix. mdpi.com These nanofibrous formulations exhibited a biphasic release profile, with an initial burst release followed by a sustained release over approximately 250 hours, demonstrating their potential as effective drug delivery patches. mdpi.com
| TFL Concentration (wt%) | Average Fiber Diameter (μm) | Release Profile | Reference |
|---|---|---|---|
| 10 | 0.492 | Biphasic: Initial burst followed by sustained release up to 250 hours. | mdpi.com |
| 20 | 0.541 | ||
| 30 | 0.653 |
Applications in Self-Assembled Systems
The development of advanced drug delivery vehicles often relies on the principle of self-assembly, where individual molecules spontaneously organize into ordered structures. Both leflunomide and teriflunomide have been incorporated into such systems to improve therapeutic delivery.
The aforementioned electrospun PCL nanofibers are a prime example of a self-assembled system. mdpi.com The electrospinning process itself guides the polymer chains to assemble into a non-woven mat of fibers with a high surface-area-to-volume ratio, ideal for controlled drug release. mdpi.com
In another approach, the prodrug leflunomide was formulated into a self-assembling nanosystem known as bioemulsomes for the targeted intra-articular treatment of arthritis. nih.gov Emulsomes are composed of a solid fat core surrounded by phospholipid layers and are capable of enhancing the solubility and prolonging the release of hydrophobic drugs like leflunomide. nih.gov To further enhance the retention of the delivery system within the joint, these leflunomide-loaded emulsomes were also integrated with superparamagnetic iron oxide nanoparticles (SPIONs), creating a magnetically targetable, self-assembled delivery vehicle. nih.gov
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in exploring the potential of 3-Methylisoxazole-4-sulfinic acid is the development of reliable and environmentally benign synthetic methods. Sulfinic acids are notoriously difficult reagents, often prone to facile autoxidation or disproportionation. nih.govrsc.org Their synthesis and purification, especially for complex heterocyclic variants, can be problematic. acs.org
Future research must focus on overcoming these stability issues. Potential strategies could involve:
Green Chemistry Approaches: The use of milder, more selective oxidizing agents to convert a corresponding thiol or sulfenyl-level precursor could minimize side reactions. google.com Recent advances in using green solvents and catalysts, such as gluconic acid aqueous solutions for the synthesis of related isoxazole (B147169) structures, could provide a template for more sustainable processes. researchgate.net
Flow Chemistry: Continuous flow reactors could offer precise control over reaction temperature, time, and stoichiometry, enabling the synthesis and immediate use of the potentially unstable sulfinic acid in a subsequent reaction step, thus avoiding decomposition during isolation and storage.
Novel Precursors: Investigating alternative starting materials beyond traditional sulfonyl chloride reduction is crucial. A one-pot method for converting methyl sulfones to sulfinic acids has been demonstrated for other scaffolds and could be adapted. organic-chemistry.orgacs.org Similarly, palladium-catalyzed couplings of aryl iodides with a sulfur dioxide surrogate represent a modern approach to sulfinate synthesis that could be explored. organic-chemistry.org
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Challenges |
| Oxidation of Thiol | Direct route from a common precursor. | Over-oxidation to sulfonic acid; instability of the sulfinic acid product. google.comresearchgate.net |
| Reduction of Sulfonyl Chloride | Readily available starting material (3-Methylisoxazole-4-sulfonyl chloride). | Requires strong reducing agents; potential for side reactions. |
| From Methyl Sulfone | Utilizes a stable and accessible precursor. acs.org | Requires a two-step alkylation-elimination sequence. organic-chemistry.org |
| Flow Chemistry | Enhanced safety and control; allows for in-situ generation and use. | Requires specialized equipment; optimization of flow parameters. |
| Photocatalysis | Enables direct C-H sulfinylation under mild conditions. organic-chemistry.org | Substrate scope and regioselectivity on the isoxazole ring need to be established. |
Exploration of Undiscovered Reactivity Profiles
The true synthetic utility of 3-Methylisoxazole-4-sulfinic acid lies in its untapped reactivity. Sulfinic acids are known to act as versatile intermediates. Future work should systematically explore their reactivity in the context of the electron-rich isoxazole ring.
Key areas for investigation include:
Radical Chemistry: Sulfinic acids are excellent hydrogen-atom donors, leading to the formation of highly reactive sulfonyl radicals. nih.gov The reactivity of these radicals is significantly influenced by the solvent, being attenuated in hydrogen-bond accepting solvents. nih.govrsc.org Exploring the photochemically or thermally generated sulfonyl radical from 3-Methylisoxazole-4-sulfinic acid could unlock novel C-C or C-heteroatom bond-forming reactions.
Nucleophilic Reactivity: As nucleophiles, sulfinic acids can be used to synthesize sulfones and other derivatives. The weak N-O bond of the isoxazole ring might offer unique reactivity pathways or potential for ring-cleavage reactions under certain conditions. nih.govmdpi.com
Precursor to Chiral Sulfoxides: The conversion of sulfinic acids to sulfinate esters, followed by reaction with organometallic reagents, is a standard method for producing chiral sulfoxides, which are valuable in asymmetric synthesis. Developing catalytic, asymmetric methods starting from 3-Methylisoxazole-4-sulfinic acid is a significant challenge. Recent methods using catalysts like ytterbium triflate or activators like 1,1'-carbonyldiimidazole (B1668759) (CDI) for sulfinate ester synthesis could be applied. rsc.org
Design and Synthesis of Advanced Functional Materials
Heterocyclic compounds, including isoxazoles, are common motifs in materials science, finding use in polymers, ligands for metal catalysts, and optical devices. acs.orgresearchgate.net The unique combination of the rigid, polar isoxazole ring and the functionalizable sulfinic acid group in 3-Methylisoxazole-4-sulfinic acid makes it an attractive building block for novel materials.
Future research should target:
Nonlinear Optical (NLO) Materials: Molecules with a high degree of charge separation often exhibit NLO properties. The isoxazole ring system, particularly when functionalized, has been explored for such applications. researchgate.net Derivatives of 3-Methylisoxazole-4-sulfinic acid could be designed to maximize this potential.
Metal-Organic Frameworks (MOFs): The sulfinic acid or its oxidized sulfonic acid derivative could serve as a multitopic linker to coordinate with metal ions, forming porous MOFs. These materials have applications in gas storage, catalysis, and sensing.
Table 2: Potential Applications in Functional Materials
| Material Type | Role of the Isoxazole-Sulfinic Acid Scaffold | Potential Application |
| Conductive Polymers | Provides electronic and structural diversity in the polymer backbone. | Organic electronics, sensors. |
| Nonlinear Optical Materials | Acts as a donor-acceptor system to enhance hyperpolarizability. | Optical data storage, telecommunications. researchgate.net |
| Metal-Organic Frameworks | Serves as a rigid, functional linker for metal node coordination. | Gas separation, catalysis. |
| Specialty Ligands | The heterocyclic nitrogen and sulfinyl oxygen can act as coordination sites for catalysis. acs.org | Homogeneous catalysis. |
In-depth Mechanistic Studies of Biological Interactions for Target Identification
Isoxazole derivatives are a cornerstone of medicinal chemistry, appearing in numerous drugs and exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.commdpi.com The sulfinic acid moiety and its derivatives (sulfonamides, sulfones) are also privileged structures in drug design. The combination in 3-Methylisoxazole-4-sulfinic acid presents a compelling scaffold for discovering new therapeutic agents.
The primary challenge is not just synthesis, but understanding how such molecules interact with biological systems. Future research must involve:
Target Identification: A crucial first step is to identify the specific proteins or biological pathways that derivatives of 3-Methylisoxazole-4-sulfinic acid interact with. This can be achieved through high-throughput screening against enzyme panels and cell lines, followed by advanced proteomics techniques to identify binding partners. For instance, isoxazole derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase. nih.govacs.org
Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies are required. This involves a combination of biochemical assays, structural biology (like X-ray crystallography) to visualize the binding mode, and molecular dynamics simulations to understand the interaction at an atomic level. nih.govacs.org
Structure-Activity Relationship (SAR) Elucidation: A systematic modification of the 3-Methylisoxazole-4-sulfinic acid scaffold is necessary to understand how changes in its structure affect biological activity. This involves synthesizing a library of related compounds (e.g., converting the sulfinic acid to various sulfonamides or sulfones) and evaluating their efficacy and selectivity. This can lead to the design of more potent and specific drug candidates. mdpi.com The reversible oxidation of cysteine residues in proteins to sulfenic acid is a key event in redox signaling, and intermediates can be further oxidized to sulfinic or sulfonic acids; understanding these pathways is critical. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
